This compound is classified under the chemical family of carbazoles, which are nitrogen-containing heterocycles known for their diverse biological activities. The specific molecular formula for this compound is with a molecular weight of approximately 479.5 g/mol . The presence of the sulfonylamino group and the fluorophenyl moiety contributes to its unique pharmacological properties.
The synthesis of 3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid typically involves several key steps:
Technical parameters such as temperature control, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
The molecular structure of 3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid features several distinct functional groups:
The compound's stereochemistry is significant; it contains chiral centers that may affect its pharmacodynamics and pharmacokinetics .
The compound can participate in various chemical reactions typical of sulfonamides and carboxylic acids:
These reactions are essential for exploring further modifications to enhance biological activity or selectivity .
The mechanism of action for 3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid primarily revolves around its role as an inhibitor of viral proteases. Studies suggest that compounds in this class can bind to the active sites of enzymes critical for viral replication, such as the main protease (Mpro) of SARS-CoV-2.
Binding studies indicate that the compound forms hydrogen bonds with key amino acids in the enzyme's active site, effectively blocking substrate access and inhibiting enzymatic activity . This mode of action highlights its potential use in antiviral therapies.
The physical and chemical properties of 3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid include:
These properties are crucial for determining its formulation and delivery methods in therapeutic applications .
The primary applications of 3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid include:
The systematic IUPAC name for this compound is (3R)-3-[[(4-fluorophenyl)sulfonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-9-propanoic acid, reflecting its stereospecific configuration at the C3 position of the tetrahydrocarbazole core. Key structural elements include:
Table 1: Accepted Synonyms and Identifiers
Type | Identifier |
---|---|
Chemical Synonyms | Ramatroban; BAY u3405; EN-137774 |
Trade Names | Baynas® (Bayer/Nippon Shinyaku) |
Registry Numbers | CAS 116649-85-5; ChemSpider ID 110413; PubChem CID 123879; UNII P1ALI72U6C |
Alternative Chemical Names | (R)-3-(3-(4-Fluorophenylsulfonamido)-1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acid; 3-[(3R)-3-{[(4-Fluorophenyl)sulfonyl]amino}-1,2,3,4-tetrahydro-9H-carbazol-9-yl]propanoic acid |
The molecular formula C₂₁H₂₁FN₂O₄S is established through high-resolution mass spectrometry and elemental analysis. This formula corresponds to a monoisotopic mass of 416.1206 Da and an average molecular weight of 416.47 g/mol [2] [7].
Elemental Composition Breakdown:
The formula weight of 416.47 g/mol is consistent across experimental determinations and theoretical calculations [6] [9]. X-ray crystallographic data (PDB Ligand ID: A8X) further validates the atomic connectivity and spatial arrangement [2].
This compound possesses a single chiral center at the C3 position of the tetrahydrocarbazole ring, confirmed as the (R)-enantiomer through asymmetric synthesis and X-ray diffraction [2] [7]. The stereochemistry is critical for biological activity, as the (S)-enantiomer exhibits significantly reduced potency.
Experimental Evidence of Configuration:
OC(=O)CCn1c2CC[C@H](Cc2c2c1cccc2)NS(=O)(=O)c1ccc(cc1)F
[9] The thermodynamically stable polymorph (Form I) was first characterized in U.S. Patent 6,362,214B1 and IL136278A, with distinct spectroscopic and thermal properties [5] [10].
Table 2: Characterization of Ramatroban Polymorphs
Property | Form I (Stable Polymorph) | Amorphous Form |
---|---|---|
Melting Point | 134–135°C | Not observed |
PXRD Peaks (2θ, °) | 8.2, 12.5, 14.9, 16.3, 18.7, 21.0, 24.1 | Broad halo pattern |
¹³C NMR Shifts (ppm) | 175.2 (C1), 166.6 (C19), 139.8 (C16) | Broader signals |
Raman Shift (cm⁻¹) | 1712 (C=O), 1591 (C=C), 1153 (S=O) | Peak broadening |
Key Crystallographic Features:
The IR spectrum (KBr pellet) further confirms hydrogen bonding with peaks at 3276 cm⁻¹ (N–H stretch) and 1712 cm⁻¹ (hydrogen-bonded C=O) [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1